molecular formula C38H69N9O10S B12608443 L-Isoleucylglycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valine CAS No. 647034-79-5

L-Isoleucylglycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valine

Cat. No.: B12608443
CAS No.: 647034-79-5
M. Wt: 844.1 g/mol
InChI Key: QCELQNGSJOYLHK-JZAWWUGUSA-N
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Description

L-Isoleucylglycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valine is a synthetic peptide composed of eight amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucylglycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Resin Loading: The first amino acid, L-valine, is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, L-valyl, is activated using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and added to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequenceglycine, glycine, L-valyl, L-methionyl, L-leucyl, glycine, and L-isoleucyl.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). Both methods require precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucylglycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valine can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents such as hydrogen peroxide.

    Reduction: Disulfide bonds, if present, can be reduced to thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mild acidic conditions.

    Reduction: Dithiothreitol, neutral to slightly basic conditions.

    Substitution: Site-directed mutagenesis using specific enzymes or chemical reagents.

Major Products

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Free thiol groups.

    Substitution: Modified peptides with different amino acid sequences.

Scientific Research Applications

L-Isoleucylglycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valine has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.

    Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide with specific biological functions.

    Industry: Utilized in the development of peptide-based materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of L-Isoleucylglycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valine depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The peptide’s structure allows it to form specific secondary and tertiary structures, which are crucial for its function.

Comparison with Similar Compounds

Similar Compounds

    L-Leucyl-L-isoleucine: Another dipeptide with similar structural features.

    L-Methionyl-L-valylglycylglycyl-L-valyl-L-valine: A shorter peptide with overlapping amino acid sequences.

Uniqueness

L-Isoleucylglycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valine is unique due to its specific sequence and length, which confer distinct structural and functional properties. Its combination of hydrophobic and hydrophilic residues allows it to interact with various biological molecules and participate in diverse biochemical processes.

Properties

CAS No.

647034-79-5

Molecular Formula

C38H69N9O10S

Molecular Weight

844.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C38H69N9O10S/c1-12-23(10)29(39)35(53)41-18-27(49)43-25(15-19(2)3)34(52)44-24(13-14-58-11)33(51)46-30(20(4)5)36(54)42-16-26(48)40-17-28(50)45-31(21(6)7)37(55)47-32(22(8)9)38(56)57/h19-25,29-32H,12-18,39H2,1-11H3,(H,40,48)(H,41,53)(H,42,54)(H,43,49)(H,44,52)(H,45,50)(H,46,51)(H,47,55)(H,56,57)/t23-,24-,25-,29-,30-,31-,32-/m0/s1

InChI Key

QCELQNGSJOYLHK-JZAWWUGUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)N

Origin of Product

United States

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